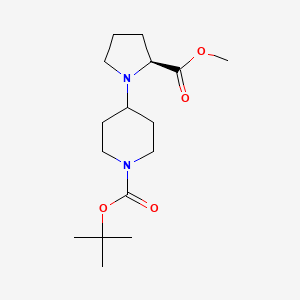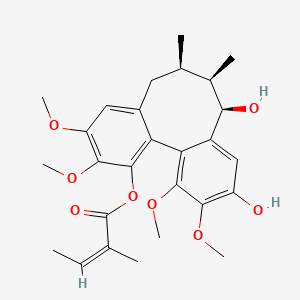![molecular formula C11H7F2NO3 B13075127 (2E)-2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B13075127.png)
(2E)-2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid is an organic compound characterized by the presence of a cyano group, a difluoromethoxy-substituted phenyl ring, and a propenoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid typically involves the following steps:
Formation of the Difluoromethoxy-Substituted Phenyl Ring: This can be achieved through difluoromethylation reactions, where difluoromethylation reagents are used to introduce the difluoromethoxy group onto a phenyl ring.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Formation of the Propenoic Acid Moiety: This step involves the formation of the propenoic acid structure, which can be achieved through various condensation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation and cyanation reactions under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium cyanide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
(2E)-2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (2E)-2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
(2E)-2-Cyano-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
(2E)-2-Cyano-3-[4-(methoxy)phenyl]prop-2-enoic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.
Uniqueness
(2E)-2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C11H7F2NO3 |
|---|---|
Peso molecular |
239.17 g/mol |
Nombre IUPAC |
(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C11H7F2NO3/c12-11(13)17-9-3-1-7(2-4-9)5-8(6-14)10(15)16/h1-5,11H,(H,15,16)/b8-5+ |
Clave InChI |
BBUHYYKEHFISLK-VMPITWQZSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C(\C#N)/C(=O)O)OC(F)F |
SMILES canónico |
C1=CC(=CC=C1C=C(C#N)C(=O)O)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


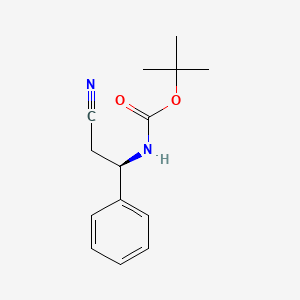

![3-(Aminomethyl)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13075069.png)
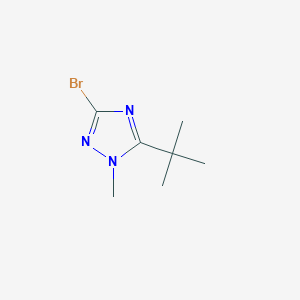

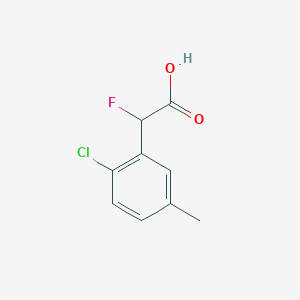
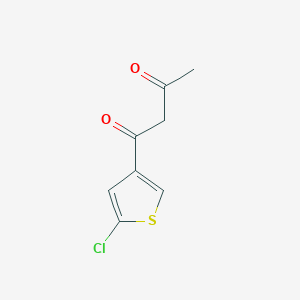


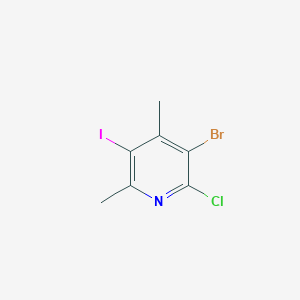
![(13S,17R)-N-[(1E)-({[3-(trifluoromethyl)phenyl]methoxy}amino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13075113.png)

